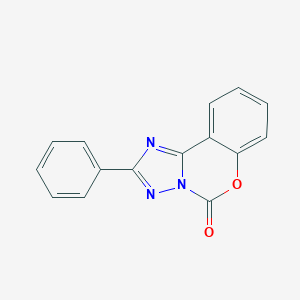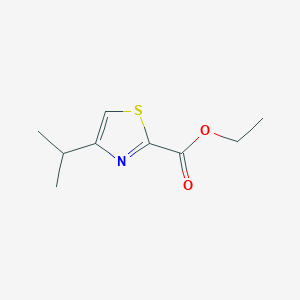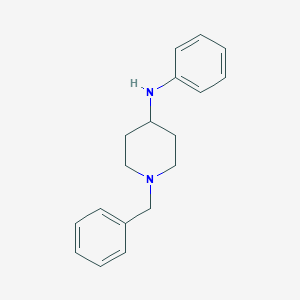
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate
Übersicht
Beschreibung
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate is an organic compound with the molecular formula C19H22O4 . It appears as a clear yellow liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 1,3-diethyl 2-(3-phenylprop-2-yn-1-yl)-2-(prop-2-en-1-yl)propanedioate . The InChI Key is ZSPBIVGRCZUELN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate is a clear yellow liquid . Its refractive index is between 1.5110-1.5170 at 20°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate is a valuable compound in organic synthesis. It serves as a precursor for the synthesis of complex molecules due to its reactive alkynyl and allyl groups. These groups can undergo various chemical reactions, including cycloadditions, nucleophilic additions, and palladium-catalyzed couplings, to form intricate molecular architectures found in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound is used to create pharmacophores, which are parts of molecular structures that are responsible for a drug’s biological activity. Its structure allows for the introduction of aromatic rings through Sonogashira coupling, which is essential for creating compounds with potential therapeutic effects against various diseases .
Material Science
The compound’s ability to form polymers through radical polymerization makes it a candidate for creating new materials with desirable properties. These materials could have applications in electronics, coatings, and as components of composite materials .
Catalysis
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate can act as a ligand for transition metal catalysts. The presence of the phenylpropynyl group allows it to bind to metals and facilitate reactions such as hydrogenations and carbon-carbon bond formations, which are pivotal in industrial chemistry .
Agrochemistry
In the field of agrochemistry, this compound can be used to synthesize herbicides and pesticides. Its structural flexibility enables the creation of compounds that can interact with specific biological targets in pests and weeds, potentially leading to the development of more effective and selective agents .
Photovoltaic Research
The compound’s conjugated system is of interest in photovoltaic research. It can be utilized in the design of organic photovoltaic cells, where it may contribute to the absorption of light and the conversion of solar energy into electricity .
Safety and Hazards
Eigenschaften
IUPAC Name |
diethyl 2-(3-phenylprop-2-ynyl)-2-prop-2-enylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-4-14-19(17(20)22-5-2,18(21)23-6-3)15-10-13-16-11-8-7-9-12-16/h4,7-9,11-12H,1,5-6,14-15H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPBIVGRCZUELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)(CC#CC1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435458 | |
| Record name | Diethyl (3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate | |
CAS RN |
143633-91-4 | |
| Record name | Diethyl (3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)
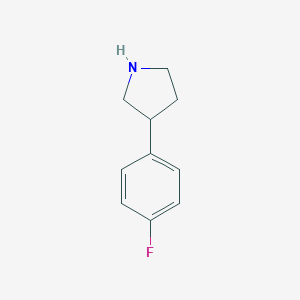
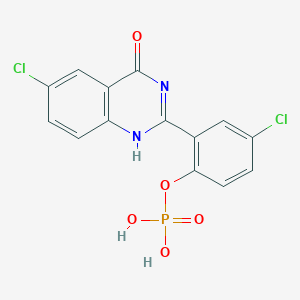
![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)

![4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)
